Home > Products > Screening Compounds P92460 > N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide -

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide

Catalog Number: EVT-5652364
CAS Number:
Molecular Formula: C16H13Cl2N3O
Molecular Weight: 334.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine

Compound Description: This compound features a 2,4-dichlorobenzylidene group linked to a 2-(1H-indol-3-yl)ethylamine moiety. The research primarily focuses on its crystal structure, revealing that the molecules are connected by N—H⋯N hydrogen bonds forming a C(7) chain. []

Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate

Compound Description: This compound contains a benzimidazole group connected to an ethyl acetate moiety via a hydrazone linker. The nitrophenyl group is attached to the hydrazone linker. This research highlights the compound's synthesis through the condensation of 3-ethoxy-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanoic acid and 1,2-diaminobenzene. The study focuses on its crystal structure, particularly the dihedral angles and intramolecular hydrogen bonding. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its Derivatives

Compound Description: This group of compounds features a benzimidazole core structure with an attached hydroxyacetohydrazide moiety linked through a phenyl ring. The derivatives explored in the study involve modifications to the hydroxyacetohydrazide group. The research emphasizes the synthesis and characterization of these derivatives, focusing on their anti-inflammatory activity evaluated through the rat-paw-oedema method. []

{N-[1-(1H-Benzimidazol-2-yl)ethyl-idene-κN]-3-(1H-imidazol-1-yl)propan-1-amine-κN}dibromidomercury(II)

Compound Description: This complex features a mercury(II) ion coordinated to a ligand containing both benzimidazole and imidazole rings connected by an ethyl propylamine linker. The research investigates its crystal structure, highlighting the tetrahedral coordination geometry around the mercury ion and intermolecular hydrogen bonding patterns. []

1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole

Compound Description: This compound consists of a benzimidazole ring linked to a benzotriazole ring through an ethylene spacer. The study primarily focuses on its crystal structure, highlighting the gauche conformation of the linker and the presence of intermolecular hydrogen bonds and π–π stacking interactions. []

Bis[1,3-bis(1-ethyl-1H-benzimidazol-2-yl)-2-oxapropane]cadmium(II) dipicrate dimethylformamide disolvate

Compound Description: This complex involves a cadmium(II) ion coordinated to two 1,3-bis(1-ethyl-1H-benzimidazol-2-yl)-2-oxapropane ligands. The complex also includes two dipicrate anions and two dimethylformamide molecules as solvates. The study emphasizes its crystal structure, particularly the distorted octahedral coordination geometry around the cadmium(II) ion. []

catena-poly[[[2,6-bis(1H-benzimidazol-2-yl-κN3)pyridine]zinc(II)]-μ-pyridine-2,4-dicarboxylato-κ2O2:O4] and catena-poly[[[2,6-bis(1H-benzimidazol-2-yl-κN3)pyridine]zinc(II)]-μ-pyridine-2,5-dicarboxylato-κ2O2:O5]

Compound Description: These two compounds are one-dimensional linear zinc(II) polymers. Both involve the coordination of a 2,6-bis(1H-benzimidazol-2-yl)pyridine ligand to a zinc(II) center. The difference lies in the position of the carboxylate groups on the pyridine dicarboxylate linker. The research focuses on their synthesis, crystal structures, thermal stabilities (analyzed via thermogravimetric analysis), and solid-state photoluminescence properties. []

Bis[2-(1H-benzimidazol-1-yl)eth­yl] ether monohydrate

Compound Description: This compound features two benzimidazole groups linked by an ethylene ether bridge. The research focuses on its crystal structure, revealing that each benzimidazole group is planar, and the dihedral angle between them is 75.10 (5)°. The study also identifies intermolecular hydrogen bonds, specifically O—H⋯N and C—H⋯O interactions. []

N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines

Compound Description: This series of compounds consists of a benzimidazole ring linked to either a pyrimidine or a quinazoline ring system, both bearing phenyl and amine substituents. These compounds were synthesized and investigated for their antifilarial activity against Litomosoides carinii and Brugia pahangi infections in jirds. The research concluded that none of the tested compounds displayed significant antifilarial activity. []

2-(@(3754/24)1h-benzimidazol-2-yl)sulfinylmethyl)-4-substituted amino-5-phrimidinecarboxylic acid derivative

Compound Description: This compound features a benzimidazole ring connected to a pyrimidine ring through a sulfinylmethyl linker. The pyrimidine ring also carries an amino group and a carboxylic acid ethyl ester substituent. This research focuses on the compound's potential as an anti-digestive ulcer agent due to its combined gastric acid secretion-inhibitory activity and digestive tract mucous membrane-protective activity. The synthesis involves oxidizing a corresponding sulfide precursor with an oxidizing agent. []

Bis[3,3′-bis(1-ethyl-1H-benzimidazol-2-yl)- 2,2′-bipyridine]copper(II) diperchlorate monohydrate

Compound Description: This copper(II) complex features a copper(II) ion coordinated to two 3,3′-bis(1-ethyl-1H-benzimidazol-2-yl)-2,2′-bipyridine ligands. Additionally, two perchlorate anions and a water molecule are present. This research focuses on the complex's crystal structure, emphasizing the distorted tetrahedral coordination environment around the copper(II) ion and the structural features of the ligand. []

N- (2- chloro-1-methyl-benzimidazol-5-oyl -1h-) -N- (pyridin-2-yl) -3-amino-propionic acid ethyl ester

Compound Description: This compound is an intermediate in the synthesis of dabigatran ester, a medication used to prevent blood clots. It features a substituted benzimidazole ring linked to a pyridine ring through an amide bond, with an amino-propionic acid ethyl ester substituent. The study outlines a novel and efficient synthetic route for preparing this dabigatran ester intermediate, emphasizing the ready availability of starting materials and straightforward reaction conditions. []

{2-[2-(1H-1,3-Benzimidazol-2-yl)ethyliminomethyl]-2,4-dibromophenolato}(1,10-phenanthroline)copper(II) tetrafluoroborate

Compound Description: This copper(II) complex consists of a copper(II) ion coordinated to a tridentate ligand containing a benzimidazole group, a phenolate group, and a 1,10-phenanthroline molecule. The research investigates the crystal structure, highlighting the distorted trigonal bipyramidal geometry of the copper(II) center and the specific bond lengths and angles within the complex. []

1-[2-(2,4-Dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-1H-benzotriazole

Compound Description: This compound features a benzotriazole ring connected to a furan ring through a 2-(2,4-dichlorobenzyloxy)ethyl linker. The research focuses on its crystal structure, particularly the dihedral angles between the ring systems and the weak intermolecular interactions, including C—H⋯N hydrogen bonds and π–π stacking interactions. []

catena-poly[[[bis[mu-(E)-1,2-bis(1-ethyl-1H-benzimidazol-2-yl)ethene-kappa2N3:N3']dicopper(I)]-mu-(E)-1,2-bis(1-ethyl-1H-benzimidazol-2-yl)ethene-kappa2N3:N3'] bis(perchlorate) acetonitrile disolvate]

Compound Description: This compound is a complex copper(I) polymer featuring linear chains of copper(I) ions bridged by (E)-1,2-bis(1-ethyl-1H-benzimidazol-2-yl)ethene ligands. The research focuses on the crystal structure, highlighting the distorted trigonal planar coordination of copper(I) ions, the formation of dimeric units with 14-membered rings, and the overall arrangement of the polymer chains. []

{2‐[2‐(1H‐1,3‐Benzimidazol‐2‐yl)ethyl­imino­meth­yl]‐4‐bromo­phenolato}thio­cyanato­copper(II) methanol solvate

Compound Description: This copper(II) complex features a copper(II) ion coordinated to a tridentate ligand containing a benzimidazole group and a bromophenolate group, a thiocyanate anion, and a methanol molecule. The study investigates its crystal structure, emphasizing the distorted square planar coordination geometry around the copper(II) ion. []

4-(1-Ethyl-1H-1,3-benzimidazol-2-yl)-N,N-diphenylaniline monohydrate

Compound Description: This compound consists of a benzimidazole ring linked to a diphenylamine moiety. The research primarily focuses on its crystal structure, highlighting the planarity of the benzimidazole ring system and the dihedral angles it forms with the phenyl rings. The study also identifies intermolecular hydrogen bonding interactions, including O—H⋯N and C—H⋯O hydrogen bonds. []

1‐[2‐(5‐Nitro‐1H‐benzimidazol‐1‐yl)ethyl]morpholinium chloride

Compound Description: This compound features a nitro-substituted benzimidazole ring linked to a morpholine ring through an ethyl bridge. The research highlights its synthesis and crystal structure, emphasizing intermolecular interactions such as N—H⋯Cl, C—H⋯Cl, and C—H⋯O hydrogen bonds. []

rac-bis­[2,2′-bis(1-ethyl-1H-benzimidazol-2-yl)­bi­phenyl]copper(I) tri­fluoro­methane­sulfonate toluene solvate dihydrate

Compound Description: This copper(I) complex contains a copper(I) ion coordinated to two 2,2′-bis(1-ethyl-1H-benzimidazol-2-yl)biphenyl ligands, along with a trifluoromethanesulfonate anion, a toluene molecule, and two water molecules. The research investigates its crystal structure, focusing on the sterically crowded four-coordinate copper(I) center and the weak interactions within the complex. []

(E)-N-((2S,3S,4R,10R,13S, 17S)-17-(1-(dimethylamino) ethyl)-2,4-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)-2-methylbut-2-enamide

Compound Description: This compound belongs to the steroid class and is characterized by a complex, multi-ring structure with various substituents. The research primarily focuses on its crystal structure, providing details on the bond lengths, angles, and spatial arrangement of atoms within the molecule. []

3-[2-(1H-Benzimidazol-2-yl-Sulfanyl)-Acetyl]-Chromen-2-Ones and 3-[2-(N-methyl-benzimidazol-2-yl-sulfanyl)]-acetyl-chromen-2-ones

Compound Description: These compounds feature a benzimidazole ring connected to a chromen-2-one (coumarin) moiety through a sulfur atom and an acetyl linker. The research outlines a one-pot synthesis of 3-[2-(1H-benzimidazol-2-yl-sufanyl)-acetyl]-chromen-2-one and its subsequent methylation to yield 3-[2-(N-methyl-benzimidazol-2-yl-sulfanyl)]-acetyl-chromen-2-ones. The study focuses on the synthetic methodology and characterization of these compounds. []

1-{2-[2-(1H-Benzimidazol-1-yl)ethoxy]ethyl}-1H-benzimidazol-3-ium hexafluorophosphate

Compound Description: This compound consists of two benzimidazole rings connected by an ethoxy-ethyl linker. The research investigates its crystal structure, emphasizing the dihedral angle between the benzimidazole rings, the presence of π–π interactions, and the hydrogen bonding pattern involving the hexafluorophosphate anion. []

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593)

Compound Description: This compound, also known as NS8593, features a benzimidazole ring linked to a tetrahydronaphthalene ring system through an amine bridge. It acts as a negative gating modulator of small-conductance Ca2+-activated K+ channels (SK channels) by decreasing their Ca2+ sensitivity. NS8593 exhibits selectivity for SK channels over other K+ channels and has shown efficacy in reducing the SK-mediated afterhyperpolarizing current in hippocampal neurons. []

N,N′-Bis (1H-Pyrrol-1-yl)-1- [2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl] -1H-1,2,3-triazole-4,5-dicarboxamides

Compound Description: This series of compounds comprises a triazole ring linked to a substituted triazolinone ring through an ethyl bridge. Two pyrrole rings are attached to the triazole ring through amide bonds. The research focuses on a novel one-pot, five-component synthesis of these compounds, highlighting its efficiency and the structural diversity achieved through variations in the aryl substituent. []

Tetra-μ3-iodido-tetrakis{[ethyl 2-(1H-benzimidazol-1-yl)acetate-κN 3]copper(I)}

Compound Description: This copper(I) complex features a tetrameric structure with four copper(I) ions bridged by four μ3-iodide ligands. Each copper(I) ion is additionally coordinated to an ethyl 2-(1H-benzimidazol-1-yl)acetate ligand through a nitrogen atom. The research focuses on the crystal structure, highlighting the distorted tetrahedral geometry around the copper(I) ions and the intermolecular C—H⋯O hydrogen bonds. []

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist. It features a pyrazole core with a 2,4-dichlorophenyl substituent, a piperidine amide, and a thiophene ring connected to a trifluoromethylphenyl group via an ethynyl linker. The study highlights its potential therapeutic application in regulating feeding and appetite, particularly in addressing obesity, due to its interaction with CB1R. []

1‐substituted‐2,3,4,9‐tetrahydro‐(2‐oxopropyl)‐1H‐pyrido [3,4‐b] indoles and N- [2-[2-(1-alkyl-3-oxobutenyl)-1H-indol-3-yl] ethyl]acetamides

Compound Description: These two classes of compounds are based on indole and pyridine ring systems. 1‐substituted‐2,3,4,9‐tetrahydro‐(2‐oxopropyl)‐1H‐pyrido [3,4‐b] indoles feature a fused indole and pyridine ring system with a 2-oxopropyl substituent, while N- [2-[2-(1-alkyl-3-oxobutenyl)-1H-indol-3-yl] ethyl]acetamides contain an indole ring with an acetamide side chain. The research investigates their synthesis and base-catalyzed rearrangements, highlighting the synthetic strategies for accessing diverse indole derivatives. []

4-(1Н-BENZIMIDAZOL-2-YL)-1-[3-(TRIFLUOROMETHYLPHENYL)]-2-PYRROLIDINONE

Compound Description: This compound features a benzimidazole ring linked to a pyrrolidinone ring, which is further substituted with a trifluoromethylphenyl group. The research explores the chemical transformations of this compound, including alkylation, hydrazide formation, and cyclization reactions, to yield various derivatives with potential biological activity. []

6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine

Compound Description: This compound consists of a benzimidazole ring linked to a nitrosopyrimidine ring bearing an amine substituent. The research describes a concise and efficient synthesis of this compound utilizing Schiff base intermediates derived from N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine. The study also investigates the crystal structures of intermediates and highlights the electronic polarization within the pyrimidine system. []

(2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylamide (SB939)

Compound Description: This compound, designated as SB939, features a benzimidazole ring substituted with a butyl group, a diethylaminoethyl chain, and a N-hydroxyacrylamide moiety. SB939 acts as an orally active histone deacetylase (HDAC) inhibitor and has shown a superior preclinical profile. The research focuses on the structure-activity relationship of a series of 3-(1,2-disubstituted-1H-benzimidazol-5-yl)-N-hydroxyacrylamides, demonstrating the compound's potency as a pan-HDAC inhibitor, favorable drug-like properties, and efficacy in various in vivo tumor models. []

Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate

Compound Description: This compound features a benzimidazole ring with a methyl substituent and an ethyl acetate group attached to the nitrogen atom. The research focuses on its synthesis and crystal structure, highlighting the weak intermolecular C—H⋯N hydrogen bonds, π⋯π contacts, and a C—H⋯π interaction observed in the crystal lattice. []

N-{5-[1-(2,4-Dichlorophenoxy) ethyl]-1,3,4-thiodiazol-2-yl}-N′-aroyl Thioureas

Compound Description: This series of compounds features a thiodiazole ring connected to a 2,4-dichlorophenoxy moiety through an ethyl linker. An aroyl thiourea group is attached to the thiodiazole ring. The research highlights their synthesis and evaluation as potential plant growth regulators, revealing that some compounds exhibit auxin-like activity, albeit less potent than the standard β-indoleacetic acid. []

Bis[2-(4-phenyl-1H-1,2,3-triazol-1-yl)eth­yl] benzene-2,4-dicarboxyl­ate

Compound Description: This compound features a benzene dicarboxylate core with two ethyl chains, each connected to a phenyl-substituted triazole ring. The research focuses on its crystal structure, particularly the intermolecular C—H⋯N hydrogen bonds linking the molecules into ribbons along a specific crystallographic axis. []

2-{2-[5-(4-Cyano-5-dicyanomethylidene-2,2-dimethyl-2,5-dihydrofuran-3-yl)penta-2,4-dienylidene]-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl}ethyl 3,5-bis(benzyloxy)benzoate

Compound Description: This complex compound features a furan ring connected to an indolylidene group through a pentadienylidene linker, with additional substituents on both the furan and indole rings. The research focuses on its crystal structure and potential as a non-linear optical material. []

N-cyclohexyl-2-(2,4-dioxo-2,3,4,5 tetrahydro-1H-benzo[b][1,5]diazepin-3-yl)-2-phenylacetamides

Compound Description: This series of compounds features a benzodiazepine core structure with a cyclohexyl amide substituent and a phenylacetamide group. The research highlights a novel one-pot, five-component reaction for their efficient synthesis, highlighting the methodology's versatility for accessing structurally diverse compounds. []

(E)-1,2-Bis(1-propyl-5,6-dimethyl-1H-benzimidazol-2-yl)ethene

Compound Description: This compound features two benzimidazole rings connected by an ethene bridge. Each benzimidazole ring is substituted with two methyl groups and a propyl group. The research focuses on its crystal structure, highlighting the trans configuration around the ethene bridge and the propeller conformation of the molecule. []

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

Compound Description: This compound, designated as SR147778, acts as a potent and selective antagonist for the CB1 receptor. It features a pyrazole core with a 2,4-dichlorophenyl substituent, a piperidine amide, a bromophenyl group, and an ethyl substituent. The research highlights its high affinity for both rat and human CB1 receptors, selectivity over CB2 receptors, and its ability to antagonize various pharmacological effects induced by CB1 agonists. []

Properties

Product Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide

Molecular Formula

C16H13Cl2N3O

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C16H13Cl2N3O/c17-10-5-6-11(12(18)9-10)16(22)19-8-7-15-20-13-3-1-2-4-14(13)21-15/h1-6,9H,7-8H2,(H,19,22)(H,20,21)

InChI Key

WVQVBXSDNMFRRB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.